5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula . Unfortunately, the specific physical and chemical properties for this compound are not available in the literature.Scientific Research Applications
Green Chemistry Synthesis
A study presented a new protocol for the catalyst-free regioselective synthesis of dihydropyrrolo[3,4-d][1,2,3]triazoles, highlighting an environmentally friendly approach to generating these compounds. This method employs a one-pot condensation under catalyst- and solvent-free conditions, emphasizing the principles of green chemistry (Karami et al., 2015).
Biological Activities
Research on dihydropyrrolo[3,4-d][1,2,3]triazoles has demonstrated various biological activities, including anti-protozoal and anti-cancer properties. A study designed and synthesized novel oxadiazolyl pyrrolo triazole diones exhibiting significant in vitro anti-protozoal activity, providing a foundation for the development of new therapeutic agents (Dürüst et al., 2012).
Physicochemical Properties
The physicochemical properties and solubility of a novel potential antifungal compound from the 1,2,4-triazole class were investigated, including solubility in various solvents and thermodynamic parameters. This research offers valuable insights into the compound's behavior in different biological and environmental contexts, which is crucial for drug formulation and development (Volkova et al., 2020).
Anticonvulsant Activities
A study on 2,3-dihydrophthalazine-1,4-dione derivatives, including triazole substituents, evaluated their anticonvulsant activities. This research demonstrates the potential of triazole-containing compounds in developing new anticonvulsant drugs, showcasing the diverse pharmacological applications of triazoles (Liu et al., 2017).
properties
IUPAC Name |
5-(3,4-difluorophenyl)-3-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O4/c1-27-11-5-10(6-12(8-11)28-2)24-16-15(21-22-24)17(25)23(18(16)26)9-3-4-13(19)14(20)7-9/h3-8,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXHVNYYLQMIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione |
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